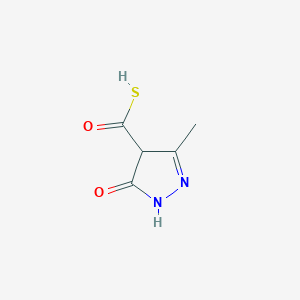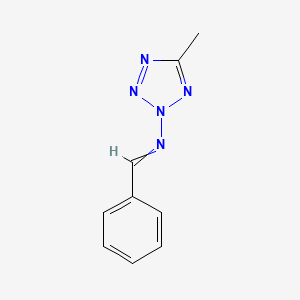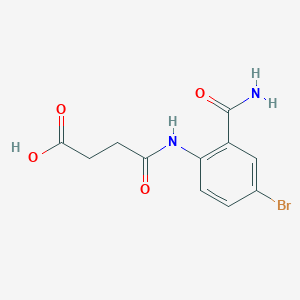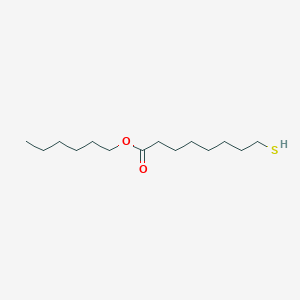![molecular formula C11H10F3IO B14182002 1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene CAS No. 920334-57-2](/img/structure/B14182002.png)
1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H10F3IO. It is a derivative of benzene, featuring an iodine atom, a trifluoromethyl group, and an allyloxy methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene typically involves the iodination of a suitable precursor. One common method involves the reaction of 2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene with iodine in the presence of a catalyst such as silver trifluoroacetate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of iodine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The allyloxy group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction Reactions: The compound can be reduced to remove the iodine atom or modify the trifluoromethyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used in substitution reactions, typically under mild conditions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used for the oxidation of the allyloxy group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include epoxides or alcohols.
Reduction: Products include deiodinated compounds or modified trifluoromethyl derivatives.
Scientific Research Applications
1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the iodine atom and trifluoromethyl group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}benzene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
1-Iodo-4-(trifluoromethyl)benzene:
1-Iodo-2-(trifluoromethyl)benzene: Similar but without the allyloxy methyl group, leading to different properties.
Uniqueness
1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene is unique due to the combination of the iodine atom, trifluoromethyl group, and allyloxy methyl group
Properties
CAS No. |
920334-57-2 |
|---|---|
Molecular Formula |
C11H10F3IO |
Molecular Weight |
342.10 g/mol |
IUPAC Name |
1-iodo-2-(prop-2-enoxymethyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H10F3IO/c1-2-5-16-7-8-6-9(11(12,13)14)3-4-10(8)15/h2-4,6H,1,5,7H2 |
InChI Key |
XAQRIIKJYJTJPL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC1=C(C=CC(=C1)C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


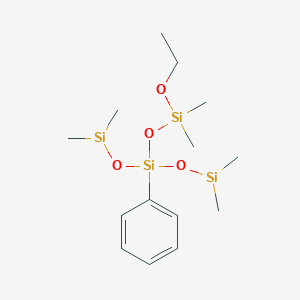
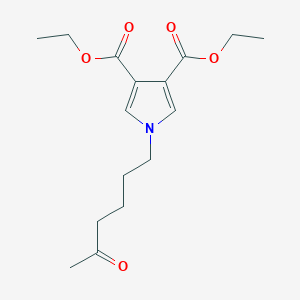
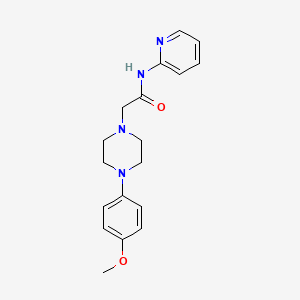
![N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14181935.png)

![4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione](/img/structure/B14181941.png)
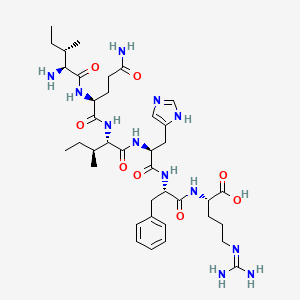
![6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane](/img/structure/B14181958.png)
![[(12-Methoxy-12-phenyldodecoxy)-diphenylmethyl]benzene](/img/structure/B14181966.png)
![3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B14181969.png)
